1-Naphthalen-1-yloxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol
Overview
Description
1-Naphthalen-1-yloxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol is a complex organic compound that features a naphthalene ring, a benzimidazole moiety, and a trifluoromethyl group
Preparation Methods
The synthesis of 1-Naphthalen-1-yloxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol typically involves multiple steps:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the naphthalene ring: This can be done through nucleophilic substitution reactions where the naphthalene ring is introduced to the benzimidazole core.
Final coupling: The final step involves coupling the intermediate with a suitable alcohol to form the desired propanol derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-Naphthalen-1-yloxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes back to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The naphthalene ring can undergo coupling reactions with various electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
1-Naphthalen-1-yloxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-Naphthalen-1-yloxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol involves its interaction with specific molecular targets. The naphthalene and benzimidazole rings allow it to bind to hydrophobic pockets in proteins, while the trifluoromethyl group enhances its lipophilicity and membrane permeability. This compound can modulate the activity of enzymes or receptors by either inhibiting or activating their functions, depending on the context of its use.
Comparison with Similar Compounds
1-Naphthalen-1-yloxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol can be compared with similar compounds such as:
1-Naphthalen-2-yl-3-(3-trifluoromethyl-phenyl)-urea: This compound also features a naphthalene ring and a trifluoromethyl group but differs in its urea linkage, which affects its reactivity and applications.
N-(1-Naphthalen-1-yl-ethyl)-4-trifluoromethyl-benzamide:
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride: This compound shares the naphthalene ring but has a different substituent, which alters its pharmacological properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-naphthalen-1-yloxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2/c22-21(23,24)20-25-17-9-3-4-10-18(17)26(20)12-15(27)13-28-19-11-5-7-14-6-1-2-8-16(14)19/h1-11,15,27H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMBOCVPJHRQMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CN3C4=CC=CC=C4N=C3C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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